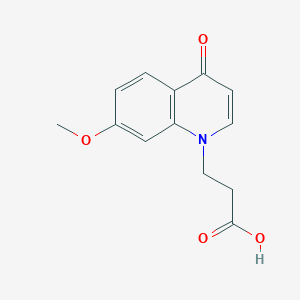

3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-methoxy-4-oxoquinolin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-9-2-3-10-11(8-9)14(6-4-12(10)15)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFWOJPYHQPGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides an in-depth exploration of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, a heterocyclic compound belonging to the quinolin-4-one class. Quinolinone derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This document, intended for researchers and drug development professionals, details the structural attributes, a validated synthetic pathway, and methods for spectroscopic characterization of the title compound. Furthermore, it synthesizes current knowledge on the pharmacological potential of the quinolin-4-one core, highlighting promising avenues for future investigation of this specific molecule as a therapeutic agent, particularly in oncology and infectious diseases.

The Quinolin-4-one Scaffold: A Cornerstone in Medicinal Chemistry

The quinolin-4-one (or 4-quinolone) ring system is a prominent azaheterocyclic structure found in both natural products and synthetic pharmaceuticals.[4] Its rigid, planar framework provides an ideal backbone for introducing diverse functional groups, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinolone derivatives with a remarkable range of pharmacological effects, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory activities.[1][2][5][6] The success of fluoroquinolone antibiotics is a testament to the scaffold's therapeutic value. More recently, derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as mutant isocitrate dehydrogenase 1 (mIDH1) and various receptor tyrosine kinases.[7] The title compound, featuring an N-propanoic acid substituent and a 7-methoxy group, represents a rational design to enhance solubility and explore specific interactions within biological targets.

Physicochemical and Structural Properties

The fundamental characteristics of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid are derived from its constituent parts: the quinolinone core, the electron-donating methoxy group at position 7, and the flexible N-propanoic acid side chain.

Chemical Structure

The IUPAC name defines the precise arrangement of atoms, which is visualized below.

Caption: 2D structure of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid | - |

| Molecular Formula | C₁₃H₁₃NO₄ | Calculated |

| Molecular Weight | 247.25 g/mol | Calculated |

| Monoisotopic Mass | 247.08446 Da | Calculated |

| Predicted XlogP | 0.8 - 1.2 | Cheminformatics Prediction |

| Appearance | White to off-white solid (Predicted) | - |

Synthesis and Purification Strategy

The synthesis of the title compound is most efficiently achieved through a two-step process: first, the construction of the 7-methoxy-4-quinolinone core, followed by N-alkylation with a suitable three-carbon electrophile.

Synthetic Workflow

The classical Conrad-Limpach-Knorr reaction provides a reliable method for synthesizing the 4-quinolone core from an aniline derivative and a β-ketoester.[1][8] Subsequent N-alkylation at the quinolinone nitrogen, followed by ester hydrolysis, yields the final product. This strategy offers high yields and allows for modular synthesis of analogues.

Caption: Proposed three-step synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Protocol Warning: This procedure involves high temperatures and hazardous chemicals. All steps must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 7-methoxyquinolin-4(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine m-anisidine (1.0 eq) and diethyl malonate (1.1 eq).

-

Condensation: Heat the mixture at 140-150 °C for 2 hours. The theoretical amount of ethanol should be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.

-

Cyclization: Allow the mixture to cool slightly. Carefully add Dowtherm A (diphenyl ether/biphenyl mixture) as a high-boiling solvent. Heat the reaction mixture to 250 °C and maintain for 30 minutes. The product will precipitate upon heating.

-

Causality Note: The high temperature is essential to overcome the activation energy for the intramolecular cyclization, which is a 6-endo-trig process.

-

-

Work-up: Cool the reaction mixture to room temperature. Dilute with hexanes to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with hexanes and then ethyl acetate to remove residual solvent and impurities. The crude 7-methoxyquinolin-4(1H)-one can be used in the next step without further purification.

Step 2: N-Alkylation and Saponification

-

Reaction Setup: To a solution of crude 7-methoxyquinolin-4(1H)-one (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and ethyl 3-bromopropanoate (1.2 eq).

-

Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the quinolinone nitrogen, activating it for nucleophilic attack on the alkyl halide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

-

Alkylation: Heat the suspension to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction to room temperature. Add a solution of potassium hydroxide (KOH, 5.0 eq) in water directly to the reaction mixture.

-

Saponification: Heat the mixture to reflux (approx. 100-110 °C) for 4 hours to saponify the ethyl ester.

-

Work-up and Purification:

-

Cool the mixture and pour it into a beaker of ice water.

-

Acidify the aqueous solution to pH 3-4 using 2M HCl. A precipitate will form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and then a small amount of cold diethyl ether.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid.

-

Structural Elucidation and Characterization

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.3 (s, 1H, -COOH), ~8.0 (d, 1H, H-5), ~7.2 (d, 1H, H-8), ~7.0 (dd, 1H, H-6), ~6.5 (d, 1H, H-2), ~6.1 (d, 1H, H-3), ~4.5 (t, 2H, N-CH₂), ~3.9 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂COOH). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~177.0 (C4, C=O), ~172.0 (COOH), ~162.0 (C7), ~155.0 (C8a), ~145.0 (C2), ~127.0 (C5), ~118.0 (C4a), ~115.0 (C6), ~110.0 (C3), ~100.0 (C8), ~56.0 (OCH₃), ~45.0 (N-CH₂), ~33.0 (CH₂COOH). |

| Mass Spec. (ESI+) | Predicted m/z: 248.0917 [M+H]⁺, 270.0736 [M+Na]⁺. |

Note: These are predicted values based on spectral data for similar N-alkylated quinolones and propanoic acid derivatives. Actual experimental values may vary.[9][10][11][12]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Self-Validation Note: The sample must be fully dissolved to obtain high-resolution spectra. If solubility is an issue, gentle warming or sonication can be applied.

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

-

Analysis: Process the data and assign peaks based on chemical shifts, coupling constants, and correlations, comparing them to the predicted values and known data for quinolinone scaffolds.

Biological Activity and Therapeutic Potential

The quinolin-4-one scaffold is a well-established pharmacophore with diverse biological activities.[1][4] The specific structural motifs of 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid suggest several high-potential avenues for therapeutic investigation.

Anticancer Potential

Derivatives of the closely related quinolin-2-one scaffold have demonstrated potent cytotoxicity and inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[9][13] The N-propanoic acid moiety can enhance solubility and provide a handle for interaction with polar residues in an enzyme's active site. Furthermore, other quinolinone derivatives have been identified as allosteric inhibitors of mutant IDH1, an enzyme implicated in various hematological and solid tumors.[7]

Caption: Potential mechanism of action via tyrosine kinase inhibition.

Antimicrobial Activity

The quinolone core is famously the basis for a major class of antibiotics. While many potent antibacterial quinolones possess a C-3 carboxylic acid group, the N-propanoic acid of the title compound could confer novel mechanisms or spectra of activity. Recent work has shown that 7-methoxyquinoline derivatives can possess significant antimicrobial and antibiofilm activity against pathogenic microbes.[14]

Proposed Screening Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the title compound in DMSO and further dilute in culture medium. Add the compound solutions to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Trustworthiness Note: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetically accessible compound built upon a pharmacologically validated scaffold. Its structure suggests significant potential as a modulator of biological systems, particularly as an anticancer or antimicrobial agent. This guide provides the foundational chemical knowledge required for its synthesis and characterization. Future work should focus on the experimental validation of its predicted spectroscopic properties and a comprehensive biological evaluation. Screening against a panel of cancer cell lines and pathogenic microbes, followed by mechanistic studies to identify its molecular target(s), will be critical next steps in elucidating the therapeutic promise of this molecule.

References

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.

- Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (2025). Benchchem.

- Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. (2025). Benchchem.

- propanoic acid, 3-[(3-butyl-8-methoxy-2-methyl-4-quinolinyl)thio]-. SpectraBase.

- Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations. (2026).

- A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Journal of Synthetic Organic Chemistry, Japan.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Quinolin-4-ones: Methods of Synthesis and Applic

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2022). RSC Publishing.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Research & Allied Sciences.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024). ePrints Soton - University of Southampton.

- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org.

- Propanoic acid, 3-methoxy-, methyl ester. NIST WebBook.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

Sources

- 1. mdpi.com [mdpi.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 12. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

N-substituted 4-quinolone carboxylic acid derivatives

An In-Depth Technical Guide to N-Substituted 4-Quinolone Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted 4-quinolone carboxylic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of this important class of compounds, with a particular focus on their synthesis, mechanism of action, structure-activity relationships (SAR), and burgeoning therapeutic applications beyond their traditional antibacterial role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel quinolone-based therapeutics.

Introduction: The Enduring Legacy of the 4-Quinolone Core

The 4-quinolone ring system is a privileged heterocyclic motif that forms the backbone of numerous clinically significant drugs. The journey of quinolones in medicine began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which was subsequently introduced for the treatment of urinary tract infections. This seminal discovery paved the way for extensive research and development efforts, leading to the synthesis of thousands of analogs and the establishment of the quinolone class of antibiotics.

The quintessential structural features of a pharmacologically active quinolone include a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety annulated to an aromatic ring. It is the strategic substitution at various positions of this core structure, particularly at the N-1 position, that has allowed for the fine-tuning of their biological activity, pharmacokinetic properties, and safety profiles. This guide will delve into the critical role of the N-substituent in defining the therapeutic potential of 4-quinolone carboxylic acid derivatives.

Synthetic Strategies: Building the 4-Quinolone Scaffold

The construction of the 4-quinolone core is a well-established area of synthetic organic chemistry, with several named reactions being instrumental in this endeavor. Among these, the Gould-Jacobs reaction stands out as a classical and versatile method for the preparation of 4-hydroxyquinolines, which are key intermediates in the synthesis of 4-quinolone derivatives.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation afford the desired 4-quinolinone structure. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.

The mechanism of the Gould-Jacobs reaction proceeds through several distinct steps:

-

Condensation: Nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonic ester derivative.

-

Cyclization: A 6-electron electrocyclization reaction that forms the quinoline ring system.

-

Tautomerization: The resulting enol tautomerizes to the more stable keto form.

-

Saponification and Decarboxylation: Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline.

Caption: A simplified workflow of the Gould-Jacobs reaction for 4-quinolone synthesis.

Modern adaptations of the Gould-Jacobs reaction, such as the use of microwave irradiation, have significantly improved reaction efficiency, leading to shorter reaction times and higher yields.

Alternative Synthetic Routes

While the Gould-Jacobs reaction is a mainstay, other synthetic methodologies have been developed for the synthesis of N-substituted 4-quinolones. These include palladium-catalyzed reactions and one-pot multicomponent reactions, which offer advantages in terms of efficiency and substrate scope. For instance, a palladium-catalyzed one-pot synthesis of 1,2-disubstituted 4-quinolones has been developed through a Buchwald–Hartwig coupling followed by a Michael addition reaction.

Mechanism of Action: From Antibacterial to Broader Therapeutic Targets

The classical mechanism of action for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones convert these essential enzymes into cellular toxins, leading to fragmentation of the bacterial chromosome and ultimately cell death.

An In-Depth Technical Guide to the 7-methoxy-1-(2-carboxyethyl)-4-quinolone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold is a significant heterocyclic motif in medicinal chemistry, building upon the well-established biological activities of the quinolone core. The incorporation of a methoxy group at the 7-position and a carboxyethyl group at the N-1 position offers unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this specific scaffold, offering insights for its utilization in drug discovery and development programs.

Introduction: The Quinolone Core and its Significance

The quinolone scaffold is a cornerstone in the development of a wide array of therapeutic agents, most notably the quinolone antibiotics.[1] These compounds exert their antibacterial effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[2] The versatility of the quinolone ring system allows for extensive chemical modifications at various positions, leading to a broad spectrum of biological activities beyond antibacterial action, including anticancer, antimalarial, and antiviral properties.[3][4][5]

Chemical modifications on the quinolone scaffold at positions such as N-1, C-2, C-3, C-5, C-6, C-7, and C-8 have been shown to significantly influence the physical, chemical, pharmacokinetic, and pharmacological properties of the resulting molecules. The 7-methoxy-4-quinolone core, in particular, has been a subject of interest due to the electron-donating nature of the methoxy group, which can modulate the electronic properties of the aromatic system and influence interactions with biological targets.

This guide focuses specifically on the 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold, exploring the synthetic strategies to construct this molecule and the potential implications of the N-1 carboxyethyl substituent on its biological profile.

Synthesis of the 7-methoxy-1-(2-carboxyethyl)-4-quinolone Scaffold

The synthesis of the target scaffold can be logically approached in a two-part strategy: first, the construction of the core 7-methoxy-4-quinolone heterocycle, followed by the N-alkylation to introduce the 2-carboxyethyl side chain.

Synthesis of the 7-methoxy-4-quinolone Core

A common and effective method for the synthesis of 4-quinolones is the Gould-Jacobs reaction.[6] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

-

Condensation: 3-Methoxyaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether.

-

Cyclization: The resulting intermediate, a diethyl ((3-methoxyphenylamino)methylene)malonate, is then heated to a high temperature (typically >250 °C) to induce cyclization and form the ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The ester group at the 3-position is subsequently hydrolyzed to a carboxylic acid using basic conditions (e.g., sodium hydroxide solution), followed by acidification. The resulting 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is then decarboxylated by heating to yield the 7-methoxy-4-quinolone core.

Diagram of the Gould-Jacobs Reaction Workflow

Caption: Workflow for the synthesis of the 7-methoxy-4-quinolone core.

N-Alkylation to Introduce the 1-(2-carboxyethyl) Group

The introduction of the 2-carboxyethyl side chain at the N-1 position can be achieved through a Michael addition reaction with an acrylate ester, followed by hydrolysis of the resulting ester.[4]

Experimental Protocol: N-Alkylation and Hydrolysis

-

Michael Addition: 7-methoxy-4-quinolone is reacted with an excess of an acrylate ester, such as ethyl acrylate, in the presence of a base catalyst. The reaction is typically performed in a suitable solvent like DMF or ethanol. The base deprotonates the nitrogen of the quinolone, which then acts as a nucleophile in a 1,4-conjugate addition to the ethyl acrylate.

-

Ester Hydrolysis: The resulting ethyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, refluxing the ester in an aqueous solution of sodium hydroxide, followed by acidification, will yield the final product, 7-methoxy-1-(2-carboxyethyl)-4-quinolone.[7]

Diagram of the N-Alkylation and Hydrolysis Workflow

Caption: Synthesis of the final target scaffold from the core.

Physicochemical Properties and Characterization

The introduction of the 1-(2-carboxyethyl) group is expected to significantly influence the physicochemical properties of the 7-methoxy-4-quinolone scaffold.

| Property | 7-Methoxy-4-quinolone Core | 7-methoxy-1-(2-carboxyethyl)-4-quinolone | Rationale for Change |

| Solubility | Generally soluble in organic solvents. | Increased aqueous solubility, particularly at physiological pH. | The carboxylic acid group can be deprotonated to form a carboxylate salt, enhancing polarity. |

| Acidity/Basicity | Weakly basic due to the quinoline nitrogen. | Amphoteric, with an acidic carboxylic acid group and a weakly basic quinoline nitrogen. | Introduction of the acidic functional group. |

| LogP | Moderately lipophilic. | Lower LogP value, indicating increased hydrophilicity. | The polar carboxylic acid group decreases overall lipophilicity. |

Analytical Characterization:

The structure of 7-methoxy-1-(2-carboxyethyl)-4-quinolone would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the scaffold.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups (ketone and carboxylic acid) and the aromatic system.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 7-methoxy-1-(2-carboxyethyl)-4-quinolone is not extensively reported, the known activities of the 7-methoxy-4-quinolone core provide a strong basis for predicting its potential therapeutic applications. The introduction of the N-1 carboxyethyl group can serve multiple purposes in drug design, including improving pharmacokinetic properties and providing a handle for further derivatization.

Anticancer Activity

Quinolone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[8] The 7-methoxy substitution has been explored in the context of anticancer drug design.[9] The 1-(2-carboxyethyl) group could enhance the aqueous solubility of the compound, a desirable property for drug candidates, and may also influence its interaction with biological targets.

Antimalarial Activity

Derivatives of 7-methoxy-4-quinolone have shown potent antimalarial activity.[3][10] The mechanism of action is believed to involve the inhibition of the parasite's cytochrome bc1 complex. The N-1 substituent can significantly impact the compound's activity and pharmacokinetic profile. The carboxyethyl group could potentially be used to create prodrugs to improve oral bioavailability.

Antibacterial Activity

The foundational activity of the quinolone scaffold is its antibacterial action.[1] While many potent quinolone antibiotics possess a carboxylic acid at the 3-position, the presence of a carboxylic acid at the N-1 position may also influence antibacterial activity, potentially through altered interactions with the bacterial DNA gyrase or topoisomerase IV enzymes.

Diagram of Potential Biological Targets

Caption: Potential molecular targets for the scaffold.

Future Perspectives and Drug Development Insights

The 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold represents a versatile platform for the development of new therapeutic agents. The carboxylic acid moiety offers a key point for further chemical modification.

-

Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs with enhanced lipophilicity and improved oral absorption. These esters would then be hydrolyzed in vivo to release the active carboxylic acid-containing drug.

-

Conjugation Chemistry: The carboxylic acid provides a convenient handle for conjugation to other molecules, such as targeting ligands or polymers, to improve drug delivery and reduce off-target toxicity.

-

Salt Formation: The acidic nature of the scaffold allows for the formation of various salts with improved solubility and stability, which is a critical consideration in pharmaceutical formulation.

Conclusion

The 7-methoxy-1-(2-carboxyethyl)-4-quinolone scaffold is a promising chemical entity that combines the established biological potential of the 7-methoxy-4-quinolone core with the advantageous physicochemical properties conferred by the 1-(2-carboxyethyl) substituent. While further research is needed to fully elucidate the specific biological activities and therapeutic potential of this particular molecule, the synthetic routes are well-precedented, and the opportunities for further derivatization are numerous. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related quinolone scaffolds in their quest for novel and effective therapeutic agents.

References

- El-Sayed, M. A., et al. (2018). Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Antimicrobial Agents and Chemotherapy, 42(10), 2577-2586.

- Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(22), 9344-9365.

- Hiltensperger, G., et al. (2016). Quinolone amides as antitrypanosomal lead compounds with in vivo activity. Antimicrobial Agents and Chemotherapy, 60(8), 4442-4452.

- Abdel-Wahab, B. F., et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 20(9), 16962-16982.

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. (n.d.).

- Li, J., et al. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. Bioorganic & Medicinal Chemistry Letters, 18(23), 6176-6179.

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.).

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

- Manetsch, R., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry, 57(22), 9344-9365.

- Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.

- Wube, A. A., et al. (2011). Antimycobacterial lipophilicity relation of N-substituted 2-[(1E)-alkenyl]-4-(1H)-quinolone derivatives. European Journal of Medicinal Chemistry, 46(6), 2091-2101.

- Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 8. scilit.com [scilit.com]

- 9. The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid, a quinolone derivative of significant interest in medicinal chemistry. The guide details a plausible synthetic route, outlines methods for its purification and characterization, and explores its potential as a bioactive agent. Drawing upon the established pharmacology of the quinolone scaffold, this document discusses the anticipated mechanism of action and provides detailed protocols for evaluating its antibacterial and anticancer activities. Furthermore, this guide presents a thorough analytical workflow for the structural elucidation and purity assessment of the compound, ensuring scientific integrity and reproducibility.

Introduction: The Quinolone Scaffold and its Therapeutic Potential

The quinolone core is a privileged scaffold in drug discovery, most notably recognized for its potent antibacterial activity. Quinolones exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism of action has led to the development of a broad spectrum of antibiotics. Beyond their antibacterial properties, quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, and antiprotozoal effects.

The subject of this guide, 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid, incorporates the key structural features of the quinolone pharmacophore with a propanoic acid side chain at the N-1 position and a methoxy group at the C-7 position. These modifications are anticipated to influence the compound's physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide serves as a technical resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this specific quinolone derivative.

Synthesis and Purification

The synthesis of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid can be achieved through a two-step process involving a Michael addition followed by hydrolysis. This approach is based on established methodologies for the N-alkylation of quinolone scaffolds.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available 7-methoxy-4-oxo-1,4-dihydroquinoline. A base-catalyzed Michael addition with ethyl acrylate introduces the propanoate side chain at the N-1 position. Subsequent hydrolysis of the ethyl ester yields the desired carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoate

-

To a stirred solution of 7-methoxy-4-oxo-1,4-dihydroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add ethyl acrylate (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Synthesis of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid

-

Dissolve the purified ethyl 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl) at 0 °C.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid is not extensively available, its properties can be predicted using computational models and compared to structurally related compounds.

| Property | Predicted/Estimated Value | Significance |

| IUPAC Name | 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid | Unambiguous chemical identifier. |

| Molecular Formula | C₁₃H₁₃NO₄ | Determines molecular weight and elemental composition. |

| Molecular Weight | 247.25 g/mol | Influences diffusion and transport across biological membranes. |

| Melting Point | Estimated >200 °C | Indicator of purity and stability. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Affects formulation and bioavailability. |

| pKa (acidic) | ~4-5 (Carboxylic acid) | Determines the charge state at physiological pH. |

| pKa (basic) | ~6-7 (Quinoline nitrogen) | Influences receptor binding and membrane permeability. |

| LogP | ~1.5 - 2.5 | Predicts lipophilicity and ability to cross cell membranes. |

Biological Activity and Mechanism of Action

Anticipated Antibacterial Activity

Quinolones are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand breaks and ultimately cell death.[1][2] The presence of the core 4-oxo-1,4-dihydroquinoline scaffold in the title compound suggests a similar mechanism of action against susceptible bacterial strains.

Caption: Mechanism of action of quinolone antibiotics.

Potential Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. The proposed mechanisms of action are diverse and include the inhibition of topoisomerases, receptor tyrosine kinases (such as EGFR), and other signaling pathways crucial for cancer cell proliferation and survival. The structural features of 3-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)propanoic acid warrant investigation into its cytotoxic effects against various cancer cell lines.

Experimental Protocol for Biological Evaluation

4.3.1. Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.3.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Sources

Technical Guide: 7-Methoxyquinolone Fluorescent Scaffolds

The following technical guide details the characteristics, synthesis, and applications of the 7-methoxyquinolone fluorescent scaffold.

Executive Summary

The 7-methoxyquinolone scaffold (specifically the 2-quinolone or carbostyril core) represents a robust class of nitrogen-heterocyclic fluorophores. distinct from their oxygenated analogs (coumarins). While 7-methoxycoumarin is a ubiquitous blue fluorophore and photocage, the 7-methoxyquinolone scaffold offers superior chemical stability , pH independence , and large Stokes shifts , albeit often with lower native quantum yields that require structural optimization (e.g., 4-position substitution).

This guide dissects the photophysical mechanisms, synthetic pathways, and experimental protocols necessary to utilize 7-methoxyquinolones in high-fidelity imaging and sensing applications.

Molecular Architecture & Photophysics

Electronic Structure and Stability

The core structure consists of a bicyclic system where a benzene ring is fused to a nitrogen-containing pyridone ring. The methoxy group at the 7-position acts as an electron-donating group (EDG), creating a push-pull system with the electron-withdrawing carbonyl at the 2-position.

-

pH Stability: Unlike 7-hydroxycoumarins (umbelliferone), which are non-fluorescent below pH 7 due to protonation, 7-methoxyquinolones maintain fluorescence across a broad pH range (pH 2–11) because the methoxy group cannot be deprotonated/protonated under physiological conditions [1].

-

Solvatochromism: The scaffold exhibits positive solvatochromism. In polar solvents, the excited state (Intramolecular Charge Transfer, ICT) is stabilized, leading to a bathochromic (red) shift in emission.

Photophysical Specifications

| Parameter | Value / Characteristic | Notes |

| Excitation Max ( | 330 – 360 nm | UV-A excitable. |

| Emission Max ( | 400 – 440 nm | Deep blue emission. |

| Stokes Shift | 60 – 100 nm | Large shift reduces self-quenching. |

| Quantum Yield ( | 0.10 – 0.40 | Lower than coumarins; enhanced by 4-CF |

| Lifetime ( | ~3 – 5 ns | Suitable for fluorescence lifetime imaging (FLIM). |

| Photostability | High | Superior resistance to photobleaching vs. coumarins. |

Jablonski Diagram & Energy Transfer

The fluorescence mechanism relies on a

Figure 1: Jablonski diagram illustrating the excitation, emission, and competing quenching pathways (ISC) in the 7-methoxyquinolone scaffold.

Chemical Synthesis & Functionalization[1][2][3][4][5]

To access the 7-methoxyquinolone core, the Knorr Quinoline Synthesis is the standard, robust method. This involves the condensation of an aniline with a

Synthesis of 7-Methoxy-4-Methyl-2-Quinolone

This derivative is a standard reference fluorophore.

Reagents:

-

3-Methoxyaniline (m-Anisidine)

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Sulfuric acid (

)

Reaction Pathway:

-

Condensation: Formation of the acetoacetanilide intermediate.

-

Cyclization: Acid-mediated intramolecular electrophilic aromatic substitution.

Figure 2: Synthetic route for 7-methoxy-4-methyl-2-quinolone via Knorr synthesis.

Detailed Protocol

-

Condensation: Mix 3-methoxyaniline (10 mmol) and ethyl acetoacetate (10 mmol) in a round-bottom flask. Heat to 110°C for 2 hours. Monitor the evolution of ethanol.

-

Cyclization: Cool the mixture. Add Polyphosphoric acid (10 g). Heat to 100°C for 1 hour. The mixture will turn viscous and dark.

-

Work-up: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The quinolone will precipitate as a solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol to obtain white/off-white needles.

-

Validation: Verify structure via

H-NMR (DMSO-d

Experimental Protocols: Characterization

Quantum Yield ( ) Measurement

Objective: Determine the efficiency of fluorescence relative to a standard.

Standard: Quinine Sulfate in 0.1 M

Protocol:

-

Preparation: Prepare stock solutions of the 7-methoxyquinolone (Sample) and Quinine Sulfate (Reference).

-

Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD (to avoid inner-filter effects).

-

Emission Scan: Record emission spectra for both (Sample: 360–550 nm; Ref: 360–600 nm).

-

Integration: Integrate the area under the emission curve (

). -

Calculation:

Where

Solvatochromic Shift Assay

Objective: Assess environmental sensitivity (polarity sensing).

-

Dissolve fluorophore in Toluene (non-polar), THF (medium), and DMSO (polar).

-

Measure

in each. -

Result: Expect a redshift from Toluene (~400 nm) to DMSO (~430 nm). This confirms the ICT character suitable for sensing local polarity changes in biological binding pockets [3].

Applications in Chemical Biology

Fluorescent Tagging

The 7-methoxyquinolone core is chemically robust. Derivatization at the nitrogen (N-1) or the 4-methyl group allows for conjugation to peptides.

-

Advantage: Unlike fluorescein, the fluorescence intensity of 7-methoxyquinolone conjugates remains stable in acidic organelles (lysosomes, pH 4.5).

Photocaging (Advanced)

While 7-methoxycoumarin is the standard "caging" group, 7-methoxyquinolone derivatives (specifically N-acyl or 4-hydroxymethyl derivatives) can function as photocages.

-

Mechanism: UV irradiation (365 nm) triggers heterolysis of the C-O or N-C bond, releasing the "caged" bioactive molecule and the fluorescent quinolone byproduct.

-

Utility: The released quinolone fluorophore acts as a reporter , signaling that uncaging has occurred (uncaging-reporting strategy).

References

-

Suzuki, Y. et al. (2004). "Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range." PubMed.[2] Link

-

Lippert, T. et al. (2010). "Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles." Sciforum. Link

-

Wiemer, A.J. et al. (2016).[3] "Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group."[3] PubMed Central. Link

-

Organic Chemistry Portal. "Synthesis of 2-quinolones." Organic Chemistry Portal. Link

-

BenchChem. "7-Hydroxy-4-methyl-2(1H)-quinolone characteristics." BenchChem.[4][5] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]

- 3. Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Comparative Analysis of 2- and 4-Quinolone Propanoic Acid Derivatives

[1]

Executive Summary

The quinolone scaffold is a privileged structure in medicinal chemistry, bifurcating into two primary isomeric cores: 2-quinolone (carbostyril) and 4-quinolone . While they share a molecular formula, their electronic landscapes and reactivity profiles are distinct.

-

2-Quinolones are isosteric with coumarins and are primarily explored for anticancer (EGFR inhibition) , anti-inflammatory, and receptor-modulating activities.

-

4-Quinolones form the backbone of the fluoroquinolone antibiotics, targeting bacterial DNA gyrase , though propanoic acid derivatives at the C-3 position have shown central nervous system (CNS) stimulative and non-classical antimicrobial profiles.

This guide focuses on the propanoic acid derivatives of these cores—specifically comparing the synthetic accessibility and biological implications of attaching a propanoic acid moiety at the critical C-3 position.

Structural & Electronic Divergence

The fundamental difference lies in the position of the carbonyl group and the resulting tautomeric equilibria. This dictates the vector of hydrogen bonding and the acidity of the propanoic acid side chain.

| Feature | 2-Quinolone (2-oxo-1,2-dihydroquinoline) | 4-Quinolone (4-oxo-1,4-dihydroquinoline) |

| Core Character | Cyclic amide (Lactam) | Vinylogous amide |

| Tautomerism | Lactam | Keto |

| Dominant Form | Lactam (in solution/solid) | Keto (in solution/solid) |

| Electronic Effect | C-3 is electron-rich (enamine-like character).[1] | C-3 is electron-deficient (adjacent to carbonyl).[1] |

| Binding Mode | H-bond donor (NH) and acceptor (C=O) adjacent. | H-bond donor (NH) and acceptor (C=O) opposite. |

Visualization: Tautomeric Scaffolds

The following diagram illustrates the core numbering and tautomeric forms.

Figure 1: Tautomeric equilibrium of 2- and 4-quinolone cores. The stability of the keto/lactam forms drives the synthetic strategy for introducing side chains.

Synthetic Methodologies

The introduction of a propanoic acid moiety at the C-3 position requires distinct strategies due to the differing reactivity of the C-3 carbon.

A. 2-Quinolone Propanoic Acid Derivatives

Target: 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid[1][2]

The C-3 position of 2-quinolone is nucleophilic.[1] However, a more robust route involves the ring-opening of pyrano[3,2-c]quinoline intermediates. This method is self-validating as the disappearance of the pyran ring signals in NMR confirms the formation of the propanoic acid chain.

Protocol: Hydrolysis of Pyranoquinolinones

-

Precursor Synthesis: React 4-hydroxy-2-quinolone with diethyl ethoxymethylenemalonate or similar electrophiles to cyclize into a pyrano[3,2-c]quinoline-2,5-dione.[1]

-

Hydrolysis (Ring Opening):

-

Reagents: 10% NaOH (aq).

-

Conditions: Heat at 50–80°C for 2–4 hours.

-

Mechanism: Nucleophilic attack of hydroxide on the lactone carbonyl of the pyran ring, followed by decarboxylation if applicable, opening the ring to yield the C-3 propanoic acid side chain.

-

-

Workup: Acidify with HCl to precipitate the free acid.

-

Validation:

-

IR: Appearance of broad -COOH stretch (2500–3300 cm⁻¹) and distinct amide C=O (1650 cm⁻¹).

-

¹H NMR: Disappearance of pyran ring protons; appearance of propanoic chain triplets (

~2.5–3.0 ppm).

-

B. 4-Quinolone Propanoic Acid Derivatives

Target: 3-(4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid[1][3]

The C-3 position of 4-quinolone is part of a vinylogous amide system and is often installed during the ring closure or via modification of a C-3 methyl group.[1] A reliable method involves the Mannich base route .

Protocol: Modification of 3-Methyl-4-Quinolone[1][3]

-

Starting Material: 2-Methyl-4-quinolone (or 3-methyl analog).[1][3]

-

Mannich Reaction (Functionalization):

-

React with formaldehyde and a secondary amine (e.g., dimethylamine) to form the 3-dimethylaminomethyl derivative.

-

-

Alkylation:

-

Use the Mannich base as an alkylating agent with a malonate ester (active methylene).

-

Reagents: Diethyl malonate, NaOEt (cat), EtOH, reflux.

-

-

Hydrolysis & Decarboxylation:

-

Reagents: 6M HCl, reflux 6h.

-

Outcome: Hydrolysis of the diester and decarboxylation yields the mono-carboxylic propanoic acid tail.

-

-

Validation:

-

¹H NMR: Look for the characteristic ethylene bridge signals (

) as two triplets around

-

Synthetic Pathway Comparison

Figure 2: Comparative synthetic logic. 2-quinolone derivatives are often accessed via ring-opening of fused tricycles, whereas 4-quinolone derivatives require stepwise chain extension.[1]

Pharmacological Profiles (SAR)

The biological activity of these derivatives is strictly controlled by the core scaffold. The propanoic acid chain acts as a "linker" or "polar tail" that modifies solubility and target interaction.

Comparative Biological Activity Table

| Property | 2-Quinolone Propanoic Acids | 4-Quinolone Propanoic Acids |

| Primary Target | EGFR Tyrosine Kinase (Cancer), Estrogen Receptor | Bacterial DNA Gyrase (weak), CNS Receptors |

| Mechanism | Intercalation into kinase ATP pocket; H-bonding via propanoic acid tail.[1] | Binding to DNA-enzyme complex; Propanoic tail improves solubility but may reduce lipophilicity required for bacterial entry compared to fluoroquinolones.[1] |

| Key Derivative | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid (Cytotoxic to MCF-7 cells).[1][4] | 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid (Antimicrobial).[1][3] |

| Solubility | Moderate (improved by acid moiety). | Low to Moderate (zwitterionic character). |

| Toxicity | Generally lower; often cytostatic. | Potential for CNS excitation (GABA antagonism risk). |

Mechanism of Action: 2-Quinolone in Cancer

Recent studies (e.g., El Rayes et al.) highlight that N-substituted 2-quinolone propanoic acid derivatives exhibit potent EGFR inhibition .[1][4]

-

Binding Mode: The lactam carbonyl accepts a hydrogen bond from Met769 in the EGFR kinase domain. The propanoic acid tail extends into the solvent-exposed region or interacts with Arg/Lys residues, stabilizing the complex.

Mechanism of Action: 4-Quinolone in Antibacterials

While the C-3 carboxylic acid (directly attached) is essential for classic fluoroquinolone activity (binding to Mg²⁺ in the DNA gyrase active site), the C-3 propanoic acid homolog extends this group.[1]

-

Effect: This extension disrupts the precise Mg²⁺ chelation geometry required for potent gyrase inhibition. Consequently, these derivatives often show reduced antibacterial potency compared to Ciprofloxacin but may gain activity against non-classical targets or act as prodrugs.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic Acid

Source Grounding: Adapted from hydrolysis protocols of pyranoquinolinones (Search 1.5, 1.7).

-

Dissolution: Dissolve 10 mmol of the corresponding pyrano[3,2-c]quinoline-2,5-dione in 30 mL of 10% aqueous NaOH.

-

Reaction: Stir the mixture at 60°C for 3 hours. Monitor via TLC (SiO₂, EtOAc:Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a baseline spot (acid).

-

Precipitation: Cool to 0°C in an ice bath. Acidify dropwise with 2M HCl to pH 2.

-

Isolation: Filter the resulting white precipitate. Wash with cold water (

mL). -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield: Typically 85–94%.

Protocol 2: Synthesis of 3-(4-Oxo-1,4-dihydroquinolin-3-yl)propanoic Acid

Source Grounding: Adapted from alkylation of Mannich bases (Search 1.1).

-

Alkylation: To a solution of NaOEt (prepared from 0.5 g Na in 20 mL EtOH), add diethyl malonate (10 mmol) and stir for 30 min.

-

Addition: Add 3-(dimethylaminomethyl)-2-methylquinolin-4(1H)-one (10 mmol). Reflux for 4–6 hours.

-

Intermediate Isolation: Evaporate solvent. Partition between water and EtOAc. Dry organic layer and concentrate to yield the diester intermediate.

-

Hydrolysis: Suspend the crude diester in 20 mL 6M HCl. Reflux for 6 hours (decarboxylation occurs simultaneously).

-

Isolation: Cool to room temperature. Neutralize with sat. NaHCO₃ to pH 5–6 to precipitate the product.

-

Purification: Recrystallize from DMF/Ethanol.

References

-

El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition. ACS Omega.[4] Link

-

Ukrainets, I. V., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. Link

-

Ibrahim, M. A., et al. (2010). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry. Link

-

BenchChem. (2025). A Comparative Guide to 2(1H)-Quinolone and 4(1H)-Quinolone Core Structures. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

Literature review of N-alkylated 7-methoxy-4-quinolones

An In-Depth Technical Guide to N-Alkylated 7-Methoxy-4-Quinolones: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

The 4-quinolone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant therapeutic value.[1][2][3] First rising to prominence with the discovery of nalidixic acid in the 1960s, the quinolone class has since been the subject of extensive medicinal chemistry efforts, leading to the development of potent antibacterial, antimalarial, anticancer, and antiviral agents.[2][4] Structural modifications to the basic quinolone ring are pivotal in defining the biological activity, pharmacokinetic properties, and target specificity of these molecules.[1][5]

This technical guide focuses on a specific, yet highly significant, subclass: N-alkylated 7-methoxy-4-quinolones . The introduction of an alkyl group at the N-1 position and a methoxy group at the C-7 position has been shown to impart unique and potent biological activities. The N-1 substituent is crucial for interaction with biological targets like DNA gyrase and can significantly influence the compound's potency and spectrum of activity. Concurrently, the 7-methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic system and has been identified as a key feature in potent antimalarial and anticancer compounds.[6][7][8]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of these compounds. It delves into the synthetic methodologies for their preparation, explores their diverse biological applications, dissects their structure-activity relationships (SAR), and provides detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

PART 1: Synthetic Strategies for N-Alkylated 7-Methoxy-4-Quinolones

The construction of the N-alkylated 7-methoxy-4-quinolone scaffold is a multi-step process that hinges on the initial formation of the core quinolone ring system, followed by functionalization. The Gould-Jacobs reaction is a cornerstone of this synthesis, providing a reliable route to the 4-hydroxyquinoline intermediate.

Core Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for preparing 4-hydroxyquinoline derivatives.[9][10] The reaction proceeds through three main stages:

-

Condensation: An appropriately substituted aniline (in this case, 3-methoxyaniline) reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic attack to form a stable anilidomethylenemalonate intermediate.[10][11]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring. This step traditionally requires temperatures upwards of 250 °C, often achieved using high-boiling point solvents like diphenyl ether.[10][12]

-

Hydrolysis and Decarboxylation: The resulting ethyl 4-oxo-quinoline-3-carboxylate is then saponified with a base (e.g., NaOH) to hydrolyze the ester, followed by acidification and heating to induce decarboxylation, yielding the final 4-hydroxyquinoline core (which exists in tautomeric equilibrium with the 4-quinolone form).[9]

Modern adaptations have significantly improved the efficiency of this process. Microwave irradiation, for instance, can drastically reduce reaction times for the initial condensation step from hours to minutes.[12] Furthermore, reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can facilitate the cyclization step under milder conditions than traditional thermal methods.[12]

Caption: General workflow for the Gould-Jacobs synthesis of the 7-methoxy-4-quinolone core.

N-Alkylation Methodologies

Once the 7-methoxy-4-quinolone core is synthesized, the final step is the introduction of the alkyl group at the N-1 position. This is typically achieved through a standard nucleophilic substitution reaction. The nitrogen atom of the quinolone ring acts as a nucleophile, attacking an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a suitable base to deprotonate the nitrogen.

Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[1] The choice of alkyl halide and reaction conditions allows for the introduction of a wide variety of alkyl substituents, from simple methyl and ethyl groups to more complex cyclic or functionalized chains, enabling extensive SAR studies.[1][2]

Caption: A simplified schematic of the N-alkylation step.

Experimental Protocol: Microwave-Assisted Synthesis and N-Alkylation

The following protocol provides a modern, efficient method for the synthesis of an N-alkylated 7-methoxy-4-quinolone, combining microwave-assisted condensation with a standard N-alkylation procedure.

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate [12]

-

In a 10 mL microwave vial, add 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for 10-15 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

-

After cooling, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate [10]

-

Add the crude intermediate from Step 1 to a round-bottom flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to 250-260 °C under a nitrogen atmosphere for 30-60 minutes.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation to 7-Methoxy-4-hydroxyquinoline [10]

-

Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid intermediate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Place the dried solid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO₂ gas ceases. The solid will melt, bubble, and then re-solidify.

-

The resulting solid is the 7-methoxy-4-hydroxyquinoline core.

Step 4: N-Alkylation

-

Dissolve the 7-methoxy-4-hydroxyquinoline (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).

-

Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure N-alkylated 7-methoxy-4-quinolone.

PART 2: Spectrum of Biological Activity

N-alkylated 7-methoxy-4-quinolones exhibit a remarkable breadth of biological activities, a direct consequence of the specific substitutions on the quinolone scaffold. This section explores their established roles as antimalarial, antibacterial, anticancer, and antiviral agents.

Antimalarial Activity

The 4-quinolone core is a validated scaffold for antimalarial drug discovery.[13] The compound "Endochin" (3-n-heptyl-7-methoxy-2-methyl-4(1H)-quinolone), discovered decades ago, laid the groundwork for this class.[6] Modern derivatives have been optimized to be highly active against both Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains.[13][14]

Mechanism of Action: These quinolones primarily act by inhibiting the parasite's mitochondrial cytochrome bc₁ complex, the same biological pathway targeted by atovaquone.[13][15] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and parasite death. Importantly, many new quinolones are effective against atovaquone-resistant parasite strains.[13]

Key Activities:

-

Blood-Stage Activity: Potent activity against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[14]

-

Liver-Stage Activity: Some compounds show excellent activity against the liver stages, making them potential candidates for prophylaxis.[13][16]

-

Transmission-Blocking: They can inhibit the stages that lead to malaria transmission from humans to mosquitoes, a critical feature for malaria eradication efforts.[13][14][16]

Antibacterial Activity

The quinolone family is most famous for its antibacterial members, such as ciprofloxacin and levofloxacin.[3][4] While most clinically used fluoroquinolones have a fluorine atom at C-6, the underlying 4-quinolone core is essential for activity.[5]

Mechanism of Action: Quinolones inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][17] These enzymes are responsible for managing DNA supercoiling and untangling replicated chromosomes, respectively. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-strand DNA breaks and cell death.[4][17]

Role of N-Alkylation and 7-Methoxy Group:

-

N-1 Substituent: The substituent at the N-1 position is critical for potency. A cyclopropyl group, as seen in ciprofloxacin, is often optimal for enhancing activity against a broad range of bacteria.[18][19]

-

C-7 Substituent: The group at C-7, often a piperazine or pyrrolidine ring, directly interacts with DNA gyrase and influences the antibacterial spectrum and pharmacokinetic properties. While this guide focuses on a 7-methoxy group, it's important to note that in the context of antibacterials, this position is typically occupied by a nitrogen heterocycle. However, the principles of N-1 alkylation remain central to the activity of all antibacterial quinolones.

Anticancer and Antiviral Activities

The quinoline scaffold has emerged as a versatile platform for the development of anticancer agents.[7][20] Derivatives have been shown to act through various mechanisms.

Anticancer Mechanisms:

-

Kinase Inhibition: Many N-alkylated quinolones function as inhibitors of protein kinases that are critical for cancer cell growth and survival, such as c-Met, Axl, EGFR, and VEGFR.[20][21][22][23] The 6,7-dimethoxy substitution pattern, in particular, is a known feature of some potent kinase inhibitors.[8][21]

-

Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolones can inhibit human topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[7][20]

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cell lines.[1]

Antiviral Activity: The potential of quinolones as antiviral agents has also been explored.[24] Some fluoroquinolones have shown activity against viruses like vaccinia virus and papovaviruses.[24][25] More targeted modifications, such as the introduction of specific aryl groups, have led to derivatives with specific anti-HIV activity.[24] The mechanism often involves the inhibition of viral replication at the transcriptional level, for instance, by interfering with the function of the HIV Tat protein.[24][25] While some studies have investigated fluoroquinolones against coronaviruses like SARS-CoV-2, the activity appears to be low and requires high concentrations.[26]

Summary of Biological Activity Data

| Compound Class | Target Organism/Cell Line | Mechanism of Action | Potency (Example) | Reference |

| Antimalarial | Plasmodium falciparum | Inhibition of cytochrome bc₁ complex | ELQ-300 (Low nM) | [13] |

| Antimalarial | P. berghei (in vivo) | Inhibition of cytochrome bc₁ complex | >99% parasitemia reduction | [27] |

| Antibacterial | Gram-positive & Gram-negative | DNA Gyrase / Topoisomerase IV Inhibition | MICs in µg/mL range | [17][28] |

| Anticancer | A549, MCF-7 Cancer Cells | c-Met Kinase Inhibition | IC₅₀ = 6.1-7.3 µM | [21] |

| Anticancer | MDA-MD-231 Cancer Cells | Axl Kinase Inhibition | IC₅₀ = 26 nM | [23] |

| Antiviral | HIV-1 | Inhibition of Tat-TAR Interaction | IC₅₀ = 0.06 µM | [29] |

PART 3: Structure-Activity Relationship (SAR) Analysis

The biological profile of a 4-quinolone is exquisitely sensitive to the nature and position of its substituents. For N-alkylated 7-methoxy-4-quinolones, a clear SAR has emerged from numerous studies, providing a roadmap for designing more potent and selective agents.

Caption: Key positions on the 4-quinolone scaffold influencing biological activity.

-

N-1 Position (R1): This is a critical site for modulation. The introduction of an alkyl or cycloalkyl group is a defining feature. For antibacterial activity, a cyclopropyl group is often considered optimal as it improves potency against both Gram-positive and Gram-negative bacteria.[19] The size and nature of the alkyl group influence the compound's interaction with the enzyme-DNA complex and can affect its pharmacokinetic profile.[1][2]

-

C-7 Position (R7): The 7-methoxy group is a strong electron-donating group that significantly impacts the electronic character of the quinolone ring system. This feature is particularly important for activities outside the antibacterial spectrum. In antimalarial quinolones, the 7-methoxy group is a common feature of highly potent compounds like Endochin and its modern analogs.[6][30] In anticancer agents, 6,7-dimethoxy substitution is frequently associated with potent inhibition of kinases like c-Met.[8][21]

-

C-6 Position (R6): In the context of broad-spectrum antibacterial agents, this position is almost universally substituted with a fluorine atom. This substitution dramatically enhances cell penetration and affinity for bacterial DNA gyrase.

-

C-8 Position (R8): This position, along with the C-5 position, affects the planarity of the ring system.[18] A halogen (F, Cl) or a methoxy group at C-8 can reduce the emergence of resistant bacterial strains and enhance activity against Gram-positive organisms.[18][19]

-

C-3 Position: The carboxylic acid group at C-3 is essential for the antibacterial mechanism of action, as it is involved in binding to the DNA gyrase.[5][31] However, for other activities like antimalarial or anticancer, this position can be substituted with other groups, such as large hydrophobic moieties, which can dramatically increase potency.[27]

In essence, the N-alkylation provides a key interaction point and modulates overall lipophilicity, while the 7-methoxy group fine-tunes the electronic properties, often steering the molecule's activity towards antiparasitic or anticancer targets. The interplay between these groups and substituents at other positions allows for the generation of compounds with highly specific and potent biological activities.

References

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

Schmidt, L. H. (Year). Antimalarial activities of the 4-quinolinemethanols WR-184806 and WR-226253. PubMed. Available at: [Link]

-

Medicines for Malaria Venture. (2013). Quinolones: breathing new life into an old class of compounds to tackle malaria. Available at: [Link]

-

ACS Omega. (2026). Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. Available at: [Link]

-

Sá, J. M., et al. (Year). 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni. PMC. Available at: [Link]

-

(Year). Gould-Jacobs Reaction. Cambridge University Press. Available at: [Link]

-

wikidoc. (2012). Gould-Jacobs reaction. Available at: [Link]

-